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molecular formula C5H4BrNO B120221 2-Bromo-5-hydroxypyridine CAS No. 55717-45-8

2-Bromo-5-hydroxypyridine

Cat. No. B120221
M. Wt: 174 g/mol
InChI Key: PTEFNEALEPSHLC-UHFFFAOYSA-N
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Patent
US08536338B2

Procedure details

N-iodosuccinimide (6.47 g, 28.7 mmol) was added to a stirring solution of 6-bromopyridin-3-ol (5 g, 28.7 mmol) in MeOH (144 mL) at 45° C. It was allowed to stir for 3 hours. The mixture was concentrated and triturated with Et2O. The precipitate was discarded and the filtrate was concentrated and triturated with dichloromethane to give the expected product, 1 6-bromo-2-iodopyridin-3-ol (3150 mg, 10.50 mmol, 37% yield) by LCMS and NMR. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.12 (1H, s), 7.42 (1H, d, J=8.28 Hz), 7.10 (1H, d, J=8.28 Hz). LC-MS retention time: 1.27 min; m/z (MH+): 300, 302. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Waters SunFire 5u C18 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 ml/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 3 min, a hold time of 1 min, and an analysis time of 4 min where solvent A was 10% acetonitrile/90% H2O/0.1% trifluoroacetic acid and solvent B was 10% H2O/90% acetonitrile/0.1% trifluoroacetic acid. MS data was determined using a Micromass Platform for LC in electrospray mode.
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
144 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[Br:9][C:10]1[N:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1>CO>[Br:9][C:10]1[N:15]=[C:14]([I:1])[C:13]([OH:16])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
6.47 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)O
Name
Quantity
144 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
triturated with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
triturated with dichloromethane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)I)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.5 mmol
AMOUNT: MASS 3150 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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